molecular formula C9H19NO2 B2666475 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine CAS No. 2248321-53-9

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine

Cat. No.: B2666475
CAS No.: 2248321-53-9
M. Wt: 173.256
InChI Key: HQVWUZBHQUBFMA-UHFFFAOYSA-N
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Description

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is an organic compound with a unique structure that includes a dioxane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine typically involves the reaction of 6,6-dimethyl-1,4-dioxane-2-carbaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the dioxane ring, followed by functionalization to introduce the amine group. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The dioxane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-1,4-dioxane-2-carbaldehyde: A precursor in the synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine.

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

    tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: An intermediate in the synthesis of complex organic molecules.

Uniqueness

This compound is unique due to its combination of a dioxane ring and an amine group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWUZBHQUBFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1COCC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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